molecular formula C12H10FNOS B562047 2-Amino-3-fluorobenzoyl-5-methylthiophene CAS No. 51687-28-6

2-Amino-3-fluorobenzoyl-5-methylthiophene

Cat. No.: B562047
CAS No.: 51687-28-6
M. Wt: 235.276
InChI Key: GCKJOKGUYOTWQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate is then subjected to further reactions to introduce the amino and methyl groups, resulting in the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Amino-3-fluorobenzoyl-5-methylthiophene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-fluorobenzoyl-5-methylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluorobenzoyl-5-methylthiophene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2-Amino-3-fluorobenzoyl-5-methylthiophene can be compared with other similar compounds, such as:

    2-Amino-3-chlorobenzoyl-5-methylthiophene: Similar structure but with a chlorine atom instead of fluorine.

    2-Amino-3-bromobenzoyl-5-methylthiophene: Similar structure but with a bromine atom instead of fluorine.

    2-Amino-3-iodobenzoyl-5-methylthiophene: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can impart different chemical and biological properties compared to its halogenated analogs .

Properties

IUPAC Name

(2-amino-3-fluorophenyl)-(5-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKJOKGUYOTWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703298
Record name (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51687-28-6
Record name (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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